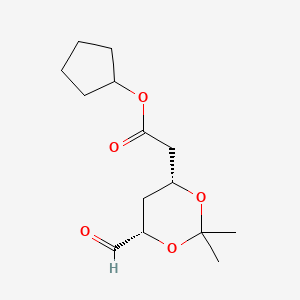![molecular formula C51H39O4P B12840239 12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a chiral phosphoric acid catalyst. It is particularly known for its role in enantioselective transformations, especially in forming carbon-carbon and carbon-heteroatom bonds.
準備方法
The synthesis of 12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves several steps. Industrial production methods leverage advanced techniques in asymmetric synthesis, chiral resolution, and chiral analysis to ensure high purity and yield.
化学反応の分析
This compound undergoes various types of reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify its structure, leading to various reduced forms.
Substitution: It can participate in substitution reactions where specific groups are replaced by others. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts that facilitate these transformations.
科学的研究の応用
12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has a wide range of scientific research applications:
Chemistry: It is used as a chiral phosphoric acid catalyst in various enantioselective transformations, aiding in the synthesis of complex organic molecules.
Biology: Its role in facilitating specific biochemical reactions makes it valuable in biological research.
Medicine: It is explored for its potential in drug development and synthesis of pharmaceutical compounds.
Industry: Its application in industrial processes, particularly in the production of high-purity chiral compounds, is significant.
作用機序
The compound exerts its effects through its role as a chiral phosphoric acid catalyst. It facilitates enantioselective transformations by interacting with specific molecular targets and pathways, promoting the formation of desired enantiomers in chemical reactions.
類似化合物との比較
Similar compounds include other chiral phosphoric acid catalysts that are used in enantioselective transformations. 12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific structure, which provides distinct advantages in terms of reactivity and selectivity. Some similar compounds include:
- (11AR)-12-hydroxy-3,8-dimethyl-1,10-bis(4-(naphthalen-2-yl)phenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide.
特性
分子式 |
C51H39O4P |
|---|---|
分子量 |
746.8 g/mol |
IUPAC名 |
12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C51H39O4P/c1-31-27-45(37-17-11-35(12-18-37)41-21-15-33-7-3-5-9-39(33)29-41)49-47-43(31)23-25-51(47)26-24-44-32(2)28-46(50(48(44)51)55-56(52,53)54-49)38-19-13-36(14-20-38)42-22-16-34-8-4-6-10-40(34)30-42/h3-22,27-30H,23-26H2,1-2H3,(H,52,53) |
InChIキー |
VJDKTQJNJYRVQW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C3=C1CCC34CCC5=C4C(=C(C=C5C)C6=CC=C(C=C6)C7=CC8=CC=CC=C8C=C7)OP(=O)(O2)O)C9=CC=C(C=C9)C1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



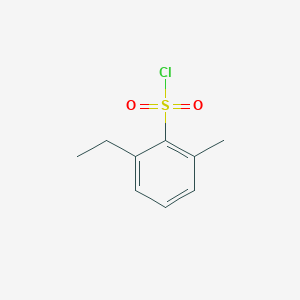
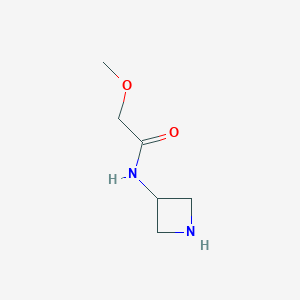


![(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12840191.png)
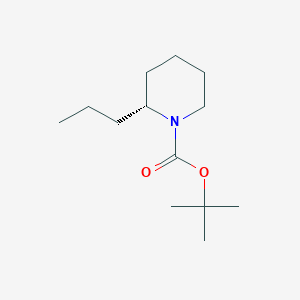
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12840193.png)
![Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12840194.png)
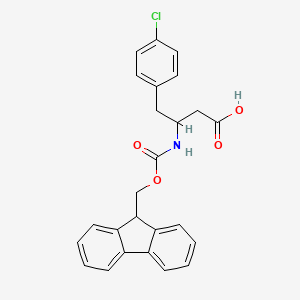
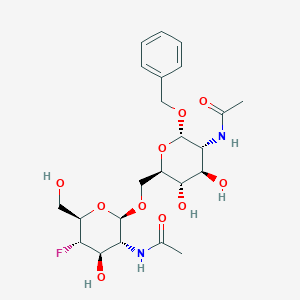
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)

